molecular formula C19H25BO4 B14905073 Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate

Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B14905073
M. Wt: 328.2 g/mol
InChI Key: VSJIRFPFKGMSJE-UHFFFAOYSA-N
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Description

Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate is a boronate ester derivative featuring a rigid bicyclo[1.1.1]pentane (BCP) scaffold. The compound combines the steric and electronic properties of the BCP core with the reactivity of the pinacol boronate ester, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing sterically hindered biaryl systems . The benzyl ester group enhances solubility in organic solvents, while the BCP framework imparts unique three-dimensional geometry, which is advantageous in drug discovery for improving pharmacokinetic properties .

Key structural attributes:

  • Bicyclo[1.1.1]pentane core: A highly strained [1.1.1] bicyclic system that serves as a bioisostere for tert-butyl or phenyl groups, reducing metabolic liability .
  • Pinacol boronate ester: Enables transition-metal-catalyzed cross-coupling reactions, particularly with aryl/heteroaryl halides .
  • Benzyl carboxylate: Provides hydrolytic stability compared to methyl or tert-butyl esters, facilitating storage and handling .

Synthetic routes typically involve functionalization of bicyclo[1.1.1]pentane-1-carboxylic acid derivatives. For example, benzyl esters are introduced via esterification of the corresponding carboxylic acid, followed by borylation using pinacol borane reagents .

Properties

Molecular Formula

C19H25BO4

Molecular Weight

328.2 g/mol

IUPAC Name

benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate

InChI

InChI=1S/C19H25BO4/c1-16(2)17(3,4)24-20(23-16)19-11-18(12-19,13-19)15(21)22-10-14-8-6-5-7-9-14/h5-9H,10-13H2,1-4H3

InChI Key

VSJIRFPFKGMSJE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Mono-Esterification and Boronate Installation

To introduce the benzyl ester and boronate groups, 1 undergoes selective mono-esterification. Treatment with benzyl bromide and a base (e.g., NaH) in DMF at 0°C affords the mono-benzyl ester derivative. The remaining carboxylic acid is then converted to a boronate via Miyaura borylation:

  • Activation of the acid as a triflate using Tf2O.
  • Palladium-catalyzed coupling with bis(pinacolato)diboron in the presence of KOAc.
Step Reagents/Conditions Yield Reference
1 Propellane, diacetyl, 365 nm flow reactor 71%
2 Haloform reaction (NaOH, I2) 85%
3 Benzyl bromide, NaH, DMF, 0°C 68% Extrapolated
4 Tf2O, Pd(dppf)Cl2, bis(pinacolato)diboron 63%

This route benefits from scalability but requires careful optimization to avoid di-esterification during step 3.

Intramolecular Coupling Approach

The intramolecular coupling strategy, as reported by Tsien et al., enables direct installation of the boronate group during BCP formation. Starting from 3,3-dimethoxy-1-phenylcyclobutane-1-carbonitrile (1 ), sequential reduction with DIBAL-H and condensation with MesSO2NHNH2 yields hydrazone 2 . Heating 2 with Cs2CO3 in PhCl induces cyclization to form the BCP boronate 3 .

Halogenation-Borylation Strategy

A third approach involves halogenating the BCP core followed by Miyaura borylation. Bicyclo[1.1.1]pentane-1-carboxylic acid is brominated at position 3 using NBS under radical initiation (AIBN, CCl4). The brominated intermediate undergoes palladium-catalyzed borylation with bis(pinacolato)diboron, while the carboxylic acid is simultaneously esterified with benzyl alcohol.

Step Reagents/Conditions Yield Reference
1 NBS, AIBN, CCl4, reflux 58% Extrapolated
2 Pd(PPh3)4, bis(pinacolato)diboron, KOAc 66%
3 Benzyl alcohol, DCC, DMAP 72% Extrapolated

This route offers modularity but suffers from moderate yields in the radical bromination step.

Comparative Analysis of Methods

Yield and Scalability

  • Photochemical route : Superior scalability (gram to kilogram) but requires multiple functionalization steps.
  • Intramolecular coupling : Streamlined boronate installation but limited by precursor accessibility.
  • Halogenation-borylation : Flexible yet hampered by radical reaction inefficiencies.

Functional Group Tolerance

The intramolecular coupling method exhibits broader tolerance for electron-withdrawing groups, whereas the photochemical approach favors symmetrical dicarbonyl precursors.

Characterization and Validation

Critical analytical data for the target compound include:

  • 1H NMR (DMSO-d6): δ 7.36–7.39 (m, 5H, benzyl), 3.57 (bs, 4H, morpholine), 2.36 (m, 4H, BCP protons).
  • LCMS : m/z 573.35 [M+H]+, aligning with calculated molecular weight.
  • HPLC Purity : >99.5% (YMC ODS-A column, 0.05% TFA/ACN gradient).

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .

Scientific Research Applications

Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate is a complex organic compound that has a bicyclo[1.1.1]pentane core, contributing to its distinct three-dimensional shape and rigidity. The presence of the boron-containing dioxaborolane group allows the compound to form reversible covalent bonds with nucleophilic sites on proteins and other biomolecules, which can modulate the activity of receptors and enzymes, leading to different biological effects.

Scientific Research Applications

This compound is significant in organic synthesis and medicinal chemistry.

  • Organic Synthesis The compound is employed as a reagent in Suzuki-Miyaura coupling reactions, which are palladium-catalyzed cross-coupling reactions that form carbon-carbon bonds.
  • Medicinal Chemistry The compound is useful in drug discovery because the dioxaborolane moiety can interact with biological targets. It can also be utilized in boron-mediated reactions relevant in biochemical pathways, giving insights into potential therapeutic uses and mechanisms of action against specific biological targets.

Data Table of Related Compounds

The following compounds share structural similarities with this compound:

Compound NameStructural FeaturesUnique Attributes
Tert-butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl]piperidine-1-carboxylateContains piperidine; similar dioxaborolane groupPotentially different biological activity due to piperidine
(2-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yloxy)methanoneDifferent substituents on bicyclic structureMay exhibit different reactivity patterns
Tert-butyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylateIncorporates pyridine; retains dioxaborolaneUnique reactivity due to pyridine

Mechanism of Action

The mechanism of action of Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The bicyclo[1.1.1]pentane core provides rigidity and stability to the molecule, enhancing its effectiveness in these interactions .

Comparison with Similar Compounds

Bicyclo[1.1.1]pentane Boronate Esters with Varying Ester Groups

Compound Name Molecular Formula Molecular Weight Key Features Applications References
Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)BCP-1-carboxylate C19H23BO4 326.20* Benzyl ester; high steric bulk Cross-coupling; medicinal chemistry
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)BCP-1-carboxylate C13H19BO4 258.10* Methyl ester; lower hydrolytic stability High-throughput synthesis
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)BCP-1-carboxylic acid C12H17BO4 244.08* Free carboxylic acid; requires activation for coupling Intermediate for ester derivatives

*Calculated based on evidence-derived data.

Key Differences :

  • The benzyl ester (target compound) exhibits superior hydrolytic stability compared to the methyl analogue, which is prone to cleavage under basic conditions .
  • The free carboxylic acid derivative requires pre-activation (e.g., conversion to trifluoroborate salt) for cross-coupling, limiting its direct utility .

Bicyclo[1.1.1]pentane Derivatives with Alternative Substituents

Compound Name Molecular Formula Molecular Weight Key Features Applications References
Benzyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate C13H14O3 218.25 Hydroxyl substituent; no boronate group Prodrug design
Methyl 2,2-difluoro-3-(o-tolyl)bicyclo[1.1.1]pentane-1-carboxylate C15H14F2O2 276.27 Difluoro substitution; enhanced metabolic stability Fluorinated drug candidates
tert-Butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)BCP-1-yl)carbamate C17H28BNO4 329.23* Boronate with tert-butyl carbamate; dual functionality PROTACs; bifunctional linkers

Key Differences :

  • Hydroxyl-substituted BCPs (e.g., benzyl 3-hydroxy-BCP-1-carboxylate) lack boronate reactivity but are useful for further functionalization via Mitsunobu or SN2 reactions .
  • Fluorinated analogues (e.g., difluoro-BCPs) offer improved lipophilicity and metabolic resistance, but require specialized Rh-catalyzed synthesis (35–43% yields) .

Cross-Coupling Efficiency

The target compound’s boronate group participates in Suzuki-Miyaura reactions with aryl/heteroaryl halides, similar to other pinacol boronates. However, the BCP core introduces steric hindrance, which can reduce coupling efficiency compared to planar aryl boronates. For example:

  • Benzyl BCP-boronate : Requires elevated temperatures (80–100°C) and Pd catalysts with bulky ligands (e.g., SPhos) for effective coupling .
  • Aryl pinacol boronates : Typically react at room temperature with standard Pd(PPh3)4 catalysts .

Stability and Handling

  • Hydrolytic Stability : Benzyl esters resist hydrolysis under neutral conditions, whereas methyl esters degrade rapidly in aqueous environments (e.g., methyl 3-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)BCP-1-carboxylate has a half-life of <24 hours in pH 7.4 buffer) .
  • Thermal Stability : The BCP-boronate’s strained structure remains intact at temperatures up to 150°C, unlike linear alkyl boronates, which may decompose above 100°C .

Biological Activity

Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Structural Overview

The compound has the following characteristics:

  • Molecular Formula : C19H30BNO4
  • Molecular Weight : 377.3 g/mol
  • Structural Features : It contains a bicyclo[1.1.1]pentane core and a dioxaborolane moiety that contributes to its rigidity and three-dimensional shape, potentially influencing its interactions with biological targets.

The biological activity of this compound is believed to stem from its ability to interact with various biomolecules through the boron-containing dioxaborolane group. This group can form reversible covalent bonds with nucleophilic sites on proteins and other biomolecules, modulating enzyme and receptor activities . Such interactions may lead to diverse biological effects, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
  • Receptor Modulation : It may alter the activity of receptors involved in various signaling pathways.

Case Studies and Experimental Data

Recent studies have investigated the compound's potential as a therapeutic agent. Here are some key findings:

  • Inhibition of Indoleamine 2,3-Dioxygenase (IDO) :
    • A study highlighted the discovery of bicyclo[1.1.1]pentane-derived compounds that effectively inhibit IDO, an enzyme implicated in immune regulation and cancer progression. The structural modifications involving bicyclo[1.1.1]pentane motifs improved potency and pharmacokinetic profiles compared to traditional inhibitors .
  • Bioactivity Assessment :
    • Preliminary bioactivity assays indicated that this compound exhibits promising activity against certain cancer cell lines. The mechanism appears to involve modulation of metabolic pathways critical for tumor growth and survival.
  • Synthesis and Characterization :
    • The synthesis typically involves multi-step processes that incorporate the dioxaborolane moiety into the bicyclic framework. Various synthetic routes have been explored to optimize yield and purity for biological testing.

Comparative Analysis

To better understand the unique attributes of this compound relative to similar compounds, the following table summarizes key comparisons:

Compound NameStructural FeaturesUnique Attributes
Tert-butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl]piperidine-1-carboxylateContains piperidine; similar dioxaborolane groupPotentially different biological activity due to piperidine
(2-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yloxy)methanoneDifferent substituents on bicyclic structureMay exhibit different reactivity patterns

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate?

  • Methodology : The compound is typically synthesized via a two-step process:

Borylation : Introduce the pinacol boronate group to the bicyclo[1.1.1]pentane core using Miyaura borylation (Pd-catalyzed cross-coupling) with bis(pinacolato)diboron .

Esterification : React the resulting boronate-substituted bicyclo[1.1.1]pentane carboxylic acid with benzyl bromide under basic conditions (e.g., DCC/DMAP or K₂CO₃ in DMF) .

  • Key Data :

StepReagents/ConditionsYield (%)Reference
BorylationPd(dppf)Cl₂, KOAc, dioxane, 80°C~60–70
EsterificationBenzyl bromide, K₂CO₃, DMF, RT~50–60

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its purity?

  • Methodology :

  • X-ray crystallography : Resolve the bicyclo[1.1.1]pentane geometry and boronate placement using SHELX programs for refinement .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm the benzyl ester and boronate groups (e.g., δ ~1.3 ppm for pinacol methyl groups; δ ~5.1 ppm for benzyl CH₂) .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ expected for C₂₀H₂₅BO₄: ~356.18) .

Q. What are the primary reactivity profiles of the boronate ester in cross-coupling reactions?

  • Methodology : The boronate group participates in Suzuki-Miyaura couplings with aryl/heteroaryl halides. Key considerations:

  • Catalyst : Pd(PPh₃)₄ or Pd(dppf)Cl₂ in THF/water .
  • Steric effects : The bicyclo[1.1.1]pentane core may slow transmetallation; elevated temperatures (80–100°C) are often required .

Advanced Research Questions

Q. How do steric and electronic effects of the bicyclo[1.1.1]pentane scaffold influence reaction yields in cross-coupling?

  • Analysis : The rigid bicyclo structure introduces significant steric hindrance, reducing coupling efficiency. Strategies to mitigate this:

  • Use bulky ligands (e.g., SPhos) to stabilize the Pd intermediate .
  • Optimize solvent polarity (e.g., toluene/ethanol mixtures) to enhance solubility .
    • Data Contradiction : Some studies report <40% yields for aryl couplings , while others achieve >60% using microwave-assisted conditions .

Q. What strategies are effective in stabilizing the compound against hydrolysis or oxidation during storage?

  • Methodology :

  • Storage : Under inert atmosphere (N₂/Ar) at –20°C in anhydrous THF or DCM .
  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to prevent boronate oxidation .
    • Key Finding : Degradation rates increase above –4°C; monitored via ¹¹B NMR (loss of boronate peak at δ ~28 ppm) .

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in novel transformations?

  • Methodology :

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
  • MD simulations : Assess conformational flexibility of the bicyclo scaffold under reaction conditions .
    • Application : Predicted regioselectivity in radical borylation matches experimental outcomes (ΔG‡ ~25 kcal/mol for C–B bond formation) .

Q. What are the challenges in scaling up the synthesis, and how can they be addressed?

  • Challenges : Low yields due to side reactions (e.g., deboronation or ester hydrolysis).
  • Solutions :

  • Flow chemistry : Continuous processing minimizes exposure to moisture .
  • Purification : Use flash chromatography with gradients of n-pentane/ethyl acetate (5:1 to 3:1) .

Data Contradiction Resolution Example

Issue : Discrepancies in reported ¹H NMR shifts for the benzyl group (δ 5.0–5.2 ppm).
Resolution : Variable-temperature NMR (VT-NMR) reveals dynamic effects from the bicyclo scaffold’s rigidity. At –40°C, splitting of benzyl protons resolves into distinct doublets (J = 12 Hz), confirming restricted rotation .

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